molecular formula C29H35N5O8 B1404900 Suc-val-pro-phe-pna CAS No. 95192-11-3

Suc-val-pro-phe-pna

Cat. No. B1404900
CAS RN: 95192-11-3
M. Wt: 581.6 g/mol
InChI Key: QNIRAWWVNQTNGK-FXSPECFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Val-Pro-Phe-pNA is a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . It is used in biochemical research to detect the activity of these enzymes .


Molecular Structure Analysis

The molecular weight of Suc-Val-Pro-Phe-pNA is 581.63, and its molecular formula is C29H35N5O8 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Suc-Val-Pro-Phe-pNA is a substrate for various enzymes, including mammalian chymotrypsin, human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . These enzymes catalyze the hydrolysis of Suc-Val-Pro-Phe-pNA, leading to a reaction that can be detected and measured .

Scientific Research Applications

Enzyme Specificity and Inhibition

  • Cyclophilin and FK-506 Binding Protein (FKBP) Studies : Research on the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FKBP utilized Suc-val-pro-phe-pna related peptides. These studies demonstrated distinct substrate specificities for cyclophilin and FKBP, which supports their diverse physiological roles (Harrison & Stein, 1990).

  • Inhibition of Serine Proteases : Peptidyl derivatives of diphenyl (alpha-aminoalkyl)phosphonates, including Suc-val-pro-phe variants, have shown effectiveness as specific inhibitors of serine proteases like chymotrypsin, cathepsin G, and rat mast cell protease II (Oleksyszyn & Powers, 1991).

  • Chymase Inhibition in Adhesion Formation : The specific chymase inhibitor, Suc-Val-Pro-Phe(p) (OPh)2, significantly reduced adhesion formation in a hamster experimental model. This implies a critical role of chymase in adhesion formation, which can be targeted using such inhibitors (Okamoto, Takai, & Miyazaki, 2002).

Substrate Studies for Enzymatic Activity

  • SFP Peptide Substrate : The use of Suc-Ala-Tyr-Leu-Val-pNA and related peptides as substrates for spleen fibrinolytic proteinase (SFP) provided insights into the enzyme's specificity and helped in understanding its natural substrates (Okamoto, Nagamatsu, Horie, Okada, & Tsuda, 1981).

  • Prolyl Oligopeptidase Studies : The binding of peptides derived from Suc-val-pro-phe-pna to human cyclophilin hCyp-18 was investigated, revealing insights into the enzyme's subsite interactions and binding mechanisms (Demange, Moutiez, Vaudry, & Dugave, 2001).

Enzyme Kinetics and QSAR Studies

  • Enzyme Kinetics Research : The kinetics of enzyme-substrate reactions involving Suc-val-pro-phe-pna substrates have been studied extensively, providing insights into enzyme specificity and mechanism of action. Such studies are pivotal in understanding the catalytic processes of enzymes like chymotrypsin (Case & Stein, 2003).

  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) studies involving Suc-val-pro-phe-pna related peptides have contributed to understanding the interactions between enzymes and substrates, which is crucial for designing effective enzyme inhibitors (Nomizu et al., 2009).

Safety And Hazards

Suc-Val-Pro-Phe-pNA is described as toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRAWWVNQTNGK-FXSPECFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-val-pro-phe-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
IP Gladysheva, TS Zamolodchikova… - BIOCHEMISTRY C/C …, 1999 - protein.bio.msu.ru
… Thus, Suc-Thr-ProLys-pNA is hydrolyzed by duodenase 20 times more efficiently than Suc-Val-Pro-Phe-pNA [21]. Duodenase is also shown to be more active against synthetic …
Number of citations: 21 www.protein.bio.msu.ru
Z Benjelloun-Touimi, M Si Tahar… - …, 1998 - microbiologyresearch.org
… We investigated various reaction conditions on the hydrolysis rate of Suc-Val-Pro-Phe-pNA. … To characterize the activity of SepA further, hydrolysis of Suc-Val-ProPhe-pNA was tested in …
Number of citations: 67 www.microbiologyresearch.org
Y NAGAMATSU, Y NAKAYA, U OKAMOTO… - Blood & …, 1987 - jstage.jst.go.jp
Leukocyte cathepsin G (CLP) and elastase (ELP) from human blood were partially purified, and enzymatic properties of CLP and a2-macroglobulin-CLP complex (a2M-CLP) were …
Number of citations: 5 www.jstage.jst.go.jp
DA Bagarozzi Jr, J Travis - Phytochemistry, 1998 - Elsevier
Extracts from ragweed pollen grains contain novel trypsin and chymotrypsin-like serine peptidases which are described in this report. The molecular mass of the chymotrypsin-like …
Number of citations: 85 www.sciencedirect.com
Y NAGAMATSU, J YAMAMOTO, S ISHIZAKI… - Blood & …, 1989 - jstage.jst.go.jp
… をわずかに分解 した が, キモ トリプ シンはSuc-Val-Pro-Phe-pNA を比較的 よ く分解 した. (1)と … この基 質 の利用 で容易 に測定 されたが, 一方CLPの ための合成基 質Suc-Val-Pro-Phe-pNAお …
Number of citations: 2 www.jstage.jst.go.jp
M Keller, C Sager, P Dumy… - Journal of the …, 1998 - ACS Publications
… Short model peptides of type Suc-Val-Pro-Phe-pNA are hydrolyzed by chymotrypsin between Phe and pNA only if the Val-Pro peptide bond is in the trans conformation. After an initial …
Number of citations: 170 pubs.acs.org
H Capiralla, T Hiroi, T Hirokawa, S Maeda - Process Biochemistry, 2002 - Elsevier
An extracellular endopeptidase has been isolated and purified by a single step protocol using Bacitracin–NHS (N-hydroxysuccinimide) Sepharose affinity system. Halobacterium …
Number of citations: 57 www.sciencedirect.com
CW Franzke, A Baici, J Bartels, E Christophers… - Journal of Biological …, 1996 - ASBMB
… MeO-Suc-Arg-Pro-Tyr-pNA proved to be the most effective substrate for SCCE, followed by Z-Phe-Val-Arg-pNA and Suc-Val-Pro-Phe-pNA with 4- and 9-fold lower k cat /Km values, …
Number of citations: 150 www.jbc.org
EA Sokolova, OA Mirgorodskaya, P Roepstorff… - Biochemistry …, 2001 - Springer
… of the most effective peptide 4 nitroanilide substrate (Suc Val Pro Phe pNA) [2]. In the case of dsD, … The best hydrophobic substrate of dsD (Suc Val Pro Phe pNA) was about 120 fold less …
Number of citations: 4 link.springer.com
BE Urtz, WC Rice - Mycological Research, 2000 - Elsevier
An extracellular protease designated BBP (Beauveria bassiana protease) was purified from a B. bassiana isolate and subsequently characterized. It was produced in the late stages of …
Number of citations: 73 www.sciencedirect.com

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